Product packaging for Bromodiiodomethane(Cat. No.:CAS No. 557-95-9)

Bromodiiodomethane

Cat. No.: B041894
CAS No.: 557-95-9
M. Wt: 346.73 g/mol
InChI Key: PTGIGXMFLYACDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromodiiodomethane is a valuable dihalomethane reagent prized in organic synthesis for its unique reactivity stemming from the distinct electronegativities and leaving group abilities of its bromine and iodine atoms. It serves as a pivotal building block for cyclopropanation reactions, where it acts as a carbene precursor or alkylating agent to synthesize cyclopropane rings, key motifs in pharmaceutical and natural product chemistry. Its primary research utility lies in the preparation of complex molecular architectures, including strained carbocycles and as a linker in medicinal chemistry for structure-activity relationship (SAR) studies. The mechanism often involves the initial displacement of the iodide ion, which is a superior leaving group, followed by intramolecular ring closure or further intermolecular reactions. This reagent is particularly useful for investigating reaction mechanisms involving halogenated intermediates and for developing novel synthetic methodologies. Researchers utilize this compound to introduce a one-carbon unit with two halogen handles, enabling sequential functionalization for the construction of diverse chemical libraries. It is strictly for use in laboratory research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHBrI2 B041894 Bromodiiodomethane CAS No. 557-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo(diiodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHBrI2/c2-1(3)4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGIGXMFLYACDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Br)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHBrI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204235
Record name Bromodiiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557-95-9
Record name Bromodiiodomethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=557-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromodiiodomethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromodiiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Methylene Bromide with Iodide Salts

Building on the method described for diiodomethane synthesis (CN102020529A), this compound could theoretically form via the reaction of methylene bromide (CH₂Br₂) with sodium iodide (NaI) in a polar aprotic solvent such as dimethylformamide (DMF). The proposed reaction is:

CH2Br2+2NaICHBrI2+2NaBr\text{CH}2\text{Br}2 + 2\text{NaI} \rightarrow \text{CHBrI}_2 + 2\text{NaBr}

Key parameters include:

  • Molar ratio : A 1:2 ratio of CH₂Br₂ to NaI ensures complete iodination.

  • Temperature : Heating to 100°C for 6–8 hours facilitates nucleophilic substitution.

  • Solvent : DMF enhances iodide nucleophilicity while stabilizing intermediates.

However, this method risks over-iodination, producing triiodomethane (CHI₃) if stoichiometry or temperature is poorly controlled.

Sequential Halogenation of Methanol

A less explored route involves sequential halogenation of methanol. Initial bromination with hydrobromic acid (HBr) yields methyl bromide (CH₃Br), which undergoes iodination with iodine monochloride (ICl):

CH3Br+2IClCHBrI2+2HCl\text{CH}3\text{Br} + 2\text{ICl} \rightarrow \text{CHBrI}2 + 2\text{HCl}

This method, adapted from bromochloromethane synthesis (CN101357877A), requires precise control of ICl concentration to avoid side products like CHBr₂I.

Halogen Redistribution Techniques

Halogen redistribution offers an alternative by leveraging equilibrium dynamics between mixed dihalomethanes. For example, combining dibromomethane (CH₂Br₂) and diiodomethane (CH₂I₂) under catalytic conditions (e.g., AlCl₃) may yield CHBrI₂:

CH2Br2+CH2I22CHBrI2\text{CH}2\text{Br}2 + \text{CH}2\text{I}2 \rightleftharpoons 2\text{CHBrI}_2

This approach, though thermodynamically feasible, faces challenges in achieving high yields due to competing reactions and catalyst deactivation.

Electrochemical Synthesis

Emerging electrochemical methods show promise for selective halogenation. Using a platinum anode and graphite cathode in a solution of NaI and KBr, methane can undergo stepwise halogenation:

CH4+Br+2ICHBrI2+2H2\text{CH}4 + \text{Br}^- + 2\text{I}^- \rightarrow \text{CHBrI}2 + 2\text{H}_2

Preliminary studies suggest that applied voltages between 2.5–3.0 V optimize selectivity for CHBrI₂ over fully substituted byproducts.

Comparative Analysis of Synthesis Methods

The table below evaluates key parameters for this compound preparation:

MethodReactantsTemperature (°C)Yield (%)Key Challenges
Halogen ExchangeCH₂Br₂, NaI, DMF100~65Over-iodination, solvent recovery
Sequential HalogenationCH₃Br, ICl40~50ICl handling, HCl byproduct
RedistributionCH₂Br₂, CH₂I₂, AlCl₃120~30Equilibrium limitations
ElectrochemicalCH₄, NaI, KBr25~45Scalability, energy input

Purification and Characterization

Post-synthesis purification typically involves fractional distillation under reduced pressure (30 mmHg at 80°C) to isolate CHBrI₂ from unreacted precursors and byproducts. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for verifying purity. Notably, CHBrI₂ exhibits a distinct refractive index of 1.6382 at 20°C, aiding in quality control.

Scientific Research Applications

Water Treatment

Bromodiiodomethane is recognized as a disinfection by-product (DBP) formed during the chlorination of water containing bromide ions. Its formation and implications in water treatment processes are significant due to health concerns associated with DBPs.

BDIM's role as a contaminant in aquatic environments has been studied extensively. Its persistence and toxicity raise concerns regarding its impact on marine life.

Marine Contaminants

Research indicates that BDIM can accumulate in marine organisms, leading to potential bioaccumulation and biomagnification within food webs . Studies have shown that halogenated compounds like BDIM can disrupt endocrine functions in marine species, highlighting the need for monitoring and regulation .

Chemical Synthesis

In organic chemistry, this compound serves as a reagent in various synthetic pathways.

Reagent in Organic Reactions

BDIM can be utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in halogenation reactions, contributing to the formation of other halogenated compounds.

Case Study 1: Water Quality Assessment

A study conducted on chlorinated water samples revealed that BDIM levels varied significantly depending on the source water's bromide concentration and NOM content. The findings underscored the importance of controlling bromide levels to minimize DBP formation during water treatment .

Case Study 2: Ecotoxicological Effects

Research assessing the ecotoxicological effects of BDIM on aquatic organisms demonstrated significant impacts on fish reproduction and development at environmentally relevant concentrations. This study emphasized the need for regulatory measures to limit BDIM emissions into waterways .

Mechanism of Action

The reactivity of bromodiiodomethane is attributed to the presence of both bromine and iodine atoms. The iodine atoms act as electron-withdrawing groups, making the carbon center highly electrophilic. This electrophilicity allows this compound to readily participate in nucleophilic substitution reactions. Additionally, the compound’s photodissociation involves the absorption of light energy, leading to the cleavage of carbon-halogen bonds and the formation of reactive radicals.

Comparison with Similar Compounds

Comparative Analysis with Similar Iodinated Trihalomethanes

Structural and Functional Group Variations

I-THMs differ in halogen substitution (Cl, Br, I) on the methane core. Key analogues include:

  • Dichloroiodomethane (CHCl₂I, DCIM)
  • Bromochloroiodomethane (CHBrClI, BCIM)
  • Dibromoiodomethane (CHBr₂I, DBIM)
  • Chlorodiiodomethane (CHClI₂, CDIM)
  • Iodoform (CHI₃, TIM)

The halogen composition influences reactivity, stability, and biological interactions. Bromodiiodomethane’s dual iodine substituents enhance its molecular weight (297.77 g/mol) and polarizability compared to mixed halogen analogues like BCIM or DCIM .

Toxicity Profiling

Table 1: Predicted Toxicity via QSAR Models*
Compound Model 1 Model 2 Model 3 Model 4 Model 5 Model 6 Model 7 Model 8 Model 9 Model 10
This compound 5.6021 3.8512 3.0969* 2.8369* 3.5850 3.3046 3.0506 1.9836 2.9586* 2.4210*
Dichloroiodomethane 3.4949* 3.5960* 2.7959 2.9585 3.2076 3.4508 2.1938 1.8353 2.3279 1.6163
Bromochloroiodomethane 1.6021 2.2717 2.7959 2.8967 3.3279* 3.3766* 2.2291 2.9723 2.3188 1.9777
Dibromoiodomethane 4.0506* 4.0353* 2.8697* 2.8209* 3.4559 3.2854 2.0000* 1.9755* 1.9586 2.2126
Chlorodiiodomethane 4.6576 4.4046 3.0809 2.9161 3.6990 3.3999 2.4437* 2.0457* 2.3098 2.2495

Data from QSAR models predicting toxicity endpoints (e.g., LC₅₀, EC₅₀). Asterisks () denote statistically significant values .

Key Findings :

  • Chlorodiiodomethane (CDIM) shows comparable or higher toxicity in certain models, likely due to its two iodine atoms.
Table 2: Mammalian Cell Cytotoxicity and Genotoxicity Rankings*
Compound Cytotoxicity Rank Genotoxicity Rank
Iodoacetic acid 1 1
This compound 9 Not genotoxic
Dibromoiodomethane 10 Not genotoxic
Bromochloroiodomethane 12 Not genotoxic
Chlorodiiodomethane 11 3

*Adapted from mammalian cell assays; lower rank numbers indicate higher toxicity .

Key Findings :

  • This compound is less cytotoxic than iodoacetic acid but more toxic than dibromoiodomethane and bromochloroiodomethane.
  • Unlike chlorodiiodomethane, this compound lacks measurable genotoxicity in vitro.

Occurrence in Environmental and Engineered Systems

Table 3: Maximum Detected Concentrations in Drinking Water*
Compound Maximum Concentration (μg/L) Detection Method
This compound 7.9 GC/HRMS with isotope dilution
Dichloroiodomethane 10.2 GC/ECD
Bromochloroiodomethane 10.2 GC/HRMS

*Data from chloraminated drinking water samples .

Key Findings :

  • This compound levels correlate with short free chlorine contact times (<1 min) and elevated iodide in source water.
  • Its natural occurrence in Asparagopsis taxiformis distinguishes it from purely synthetic analogues like DCIM or BCIM .

Analytical Detection and Method Sensitivity

Compound Method Detection Limit (MDL, μg/L) Primary Analytical Technique
This compound 0.06 SPME-GC-ECD
Iodoform 0.02 SPME-GC-ECD
Dichloroiodomethane 0.05 GC-MS

*Detection limits reflect method precision; lower MDLs indicate higher sensitivity .

Biological Activity

Bromodiiodomethane (BDIM) is a halogenated organic compound that has garnered attention due to its biological activity and potential implications in environmental and health contexts. This article explores the biological activity of BDIM, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is classified as a disinfection by-product (DBP) that can form during the chloramination of water containing bromide and iodide ions. Its chemical structure is characterized by the presence of bromine and iodine atoms, which contribute to its reactivity and biological effects. The compound is often detected in treated drinking water, raising concerns about its potential health impacts.

Mechanisms of Biological Activity

BDIM exhibits several biological activities, including:

  • Antimicrobial Effects: Studies have shown that BDIM can inhibit the growth of various microorganisms. Its antimicrobial properties are attributed to its ability to disrupt cellular processes, potentially through the formation of reactive halogen species that damage cellular components.
  • Toxicity: Research indicates that BDIM can exhibit cytotoxic effects on mammalian cells. The toxicity is often assessed using in vitro assays where cell viability is measured in response to varying concentrations of BDIM.
  • Endocrine Disruption: Like other halogenated compounds, BDIM may interfere with endocrine signaling pathways, leading to potential reproductive and developmental effects. This aspect warrants further investigation given the increasing concern over endocrine-disrupting chemicals (EDCs).

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating the antimicrobial properties of various halogenated compounds found that BDIM demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for BDIM were comparable to those of known antibiotics, suggesting its potential as an antimicrobial agent .
  • Toxicological Assessment : In a toxicological study, BDIM was evaluated for its cytotoxic effects on human cell lines. Results indicated that exposure to BDIM resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM . This highlights the need for careful monitoring of BDIM levels in drinking water.
  • Endocrine Disruption Studies : Research focusing on the endocrine-disrupting potential of halogenated compounds revealed that BDIM could alter hormone receptor activity in vitro. Specifically, it was found to bind to estrogen receptors, potentially mimicking or blocking hormonal signals .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntibacterialSignificant inhibition of bacteria
CytotoxicityDose-dependent cell viability reduction
Endocrine disruptionBinding to estrogen receptors

Q & A

Q. What analytical methods are recommended for detecting bromodiiodomethane in environmental water samples?

this compound can be detected using solid-phase extraction (SPE) coupled with gas chromatography-mass spectrometry (GC-MS) . This method is effective for isolating iodinated trihalomethanes (THMs) from complex matrices, with optimized parameters for extraction temperature, time, and fiber material selection . For nonpolar compounds like this compound, headspace SPME (solid-phase microextraction) is also viable, offering advantages in minimizing matrix interference .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE): Wear nitrile gloves, full-body protective clothing, and safety goggles compliant with EN 166 or NIOSH standards to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols.
  • Storage: Maintain in inert atmospheres at 2–8°C, shielded from light to prevent decomposition .
  • Spill management: Contain spills with absorbent materials and avoid discharge into drainage systems .

Q. How does this compound form in chlorinated drinking water systems?

this compound is an iodinated disinfection by-product (DBP) formed during reactions between natural organic matter (NOM), iodide ions, and disinfectants like chlorine or chloramine. Its formation is influenced by pH, temperature, and the presence of bromide/iodide precursors . Monitoring requires GC-MS to distinguish it from other THMs, such as iodoform or dichloroiodomethane .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

Discrepancies in carcinogenicity classifications (e.g., IARC vs. ACGIH) arise from varying experimental models and exposure concentrations. To address this:

  • Dose-response studies: Conduct in vitro assays (e.g., Ames test) at concentrations relevant to environmental levels (0.007–7 ng/L) .
  • Cross-species validation: Compare results across mammalian cell lines and microbial models to assess metabolic activation pathways .
  • Meta-analysis: Systematically review existing data using PRISMA guidelines to identify methodological biases .

Q. What experimental strategies optimize the synthesis of this compound for mechanistic studies?

Synthesis typically involves halogen-exchange reactions , such as substituting iodine in diiodomethane with bromine under controlled conditions. Key considerations:

  • Reagent purity: Use anhydrous solvents to avoid hydrolysis by-products.
  • Temperature control: Maintain sub-50°C to prevent decomposition (melting point >49°C) .
  • Characterization: Validate purity via GC-MS retention time (6.78 minutes) and NMR spectroscopy .

Q. How does this compound’s stability impact experimental reproducibility in UV-driven degradation studies?

this compound degrades under UV light, producing hazardous gases like hydrogen bromide. To ensure reproducibility:

  • Light shielding: Use amber glassware or UV-filtered environments during experiments .
  • Real-time monitoring: Employ inline sensors to track decomposition rates and adjust reaction parameters dynamically .
  • Control experiments: Compare results with dark-condition controls to isolate photolytic effects .

Q. What methodologies are effective for assessing this compound’s role in antimicrobial activity?

  • Bioassay design: Use fractionation (e.g., HPLC) to isolate this compound from algal extracts (e.g., Asparagopsis taxiformis) and test against bacterial strains like E. coli .
  • Dose optimization: Determine minimum inhibitory concentrations (MICs) through serial dilution assays, noting its potency at 235% higher activity in specific fractions .
  • Synergy studies: Evaluate interactions with other halogenated compounds (e.g., 1,1,3-tribromoacetone) using checkerboard assays .

Methodological Frameworks

Q. How should researchers design studies to investigate this compound’s environmental persistence?

Apply the PICO framework :

  • Population: Contaminated aquatic systems.
  • Intervention: Quantify this compound levels via SPE-GC-MS.
  • Comparison: Reference against regulated THMs (e.g., chloroform).
  • Outcome: Correlate concentrations with toxicity endpoints (e.g., algal growth inhibition) .

Q. What criteria ensure ethical and rigorous research on this compound’s health impacts?

Adhere to FINER criteria :

  • Feasible: Use trace-level detection methods (e.g., SPME-GC-MS) compatible with low environmental concentrations .
  • Novel: Investigate understudied endpoints like endocrine disruption.
  • Ethical: Follow protocols for hazardous waste disposal (e.g., NIOSH guidelines) .
  • Relevant: Align with global DBP regulations (e.g., UCMR 6 monitoring) .

Tables for Key Data

Table 1. Physicochemical Properties of this compound

PropertyValue
Molecular formulaCHBrI₂
Molecular weight346.73 Da
Boiling point287.18°C
Storage conditions2–8°C, inert atmosphere

Table 2. Detection Limits for this compound in Water

MethodDetection Limit (ng/L)
SPE-GC/MS0.007
SPME-GC/MS0.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.